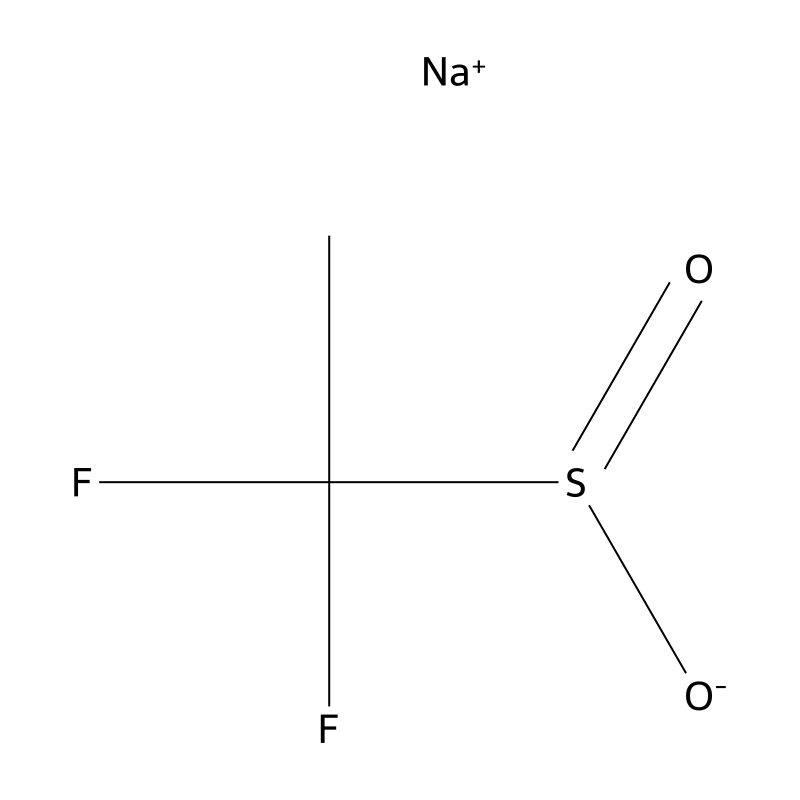

Sodium 1,1-difluoroethanesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

C-C Bond Formation and Fluorinations:

Sodium 1,1-difluoroethanesulfinate (DFES-Na) is a valuable reagent in scientific research, particularly in organic chemistry. It serves as a catalyst for C-C bond formation and fluorinations.

- C-C Bond Formation: DFES-Na facilitates the direct introduction of a 1,1-difluoroethyl group onto various heterocycles, forming fluorinated heteroarylether bioisosteres. These bioisosteres are molecules with similar properties to existing drugs but with the crucial addition of fluorine atoms. This modification can often enhance the drug's potency, selectivity, and metabolic stability [].

- Fluorinations: DFES-Na also enables the selective fluorination of various organic molecules. Fluorine incorporation can significantly alter the physical and chemical properties of molecules, impacting their biological activity, metabolic stability, and other desirable characteristics [].

Operational Simplicity and Robust Protocol:

One of the significant advantages of DFES-Na is its operational simplicity and robust protocol. Unlike other reagents used for similar purposes, DFES-Na offers a straightforward and reliable method for C-C bond formation and fluorinations. This makes it a preferred choice for researchers due to its ease of use and consistent results [].

Developed by the Baran Group:

DFES-Na was developed by the Baran Group at The Scripps Research Institute, led by Professor Phil S. Baran. The group is renowned for its contributions to organic chemistry, particularly in the area of chemical synthesis and reaction development [].

Sodium 1,1-difluoroethanesulfinate is an organofluorine compound with the chemical formula and a CAS number of 1422738-67-7. This compound is characterized by the presence of two fluorine atoms attached to the ethane backbone, along with a sulfinyl group. It is typically presented as a white to light yellow solid and is soluble in water and organic solvents. Sodium 1,1-difluoroethanesulfinate is recognized for its utility as a fluoroalkylating reagent, which allows for the introduction of fluorinated groups into various organic substrates, enhancing their chemical properties and biological activity .

- Fluoroalkylation: It acts as a precursor for generating reactive fluoroalkyl species, which can be used in various substitution reactions. For example, it can facilitate the formation of fluorinated ketones through nucleophilic substitution mechanisms .

- Ring-opening Reactions: The compound can also be employed in ring-opening reactions of cyclic compounds, enabling the formation of distally fluorinated products .

- Reactivity with Electrophiles: Sodium 1,1-difluoroethanesulfinate can react with electrophilic species to form stable fluoroalkylated products, showcasing its versatility in organic synthesis .

Sodium 1,1-difluoroethanesulfinate can be synthesized through various methods:

- Fluorination of Ethanesulfinic Acid: One common approach involves the fluorination of ethanesulfinic acid using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions.

- Reactions with Fluorinated Alkyl Halides: Another method includes reacting sodium sulfinate with fluorinated alkyl halides, which leads to the formation of sodium 1,1-difluoroethanesulfinate through nucleophilic substitution reactions .

Sodium 1,1-difluoroethanesulfinate has several applications in organic synthesis:

- Fluorinated Drug Development: It serves as a valuable reagent for synthesizing fluorinated pharmaceuticals and agrochemicals.

- Material Science: Its derivatives can be used in developing materials with enhanced properties due to the presence of fluorine.

- Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving fluoroalkylation .

Research on interaction studies involving sodium 1,1-difluoroethanesulfinate primarily focuses on its reactivity with various electrophiles and nucleophiles. Studies indicate that it can effectively participate in nucleophilic substitution reactions under mild conditions. Additionally, its interactions with metal catalysts have been explored to enhance reaction efficiency and selectivity during fluoroalkylation processes .

Sodium 1,1-difluoroethanesulfinate shares similarities with other sulfinates and organofluorine compounds. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium Trifluoromethanesulfinate | Used as a precursor for trifluoromethylation | |

| Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate | Contains bromine; used in selective fluoroalkylation | |

| Sodium 1-(trifluoromethyl)cyclopropanesulfinate | Cyclopropane structure allows unique reactivity |

Uniqueness

Sodium 1,1-difluoroethanesulfinate is unique due to its specific difluoromethyl group configuration that enhances its reactivity compared to other sulfinates. Its ability to introduce difluoromethyl groups into organic molecules makes it particularly valuable in synthesizing novel compounds in medicinal chemistry .

Molecular Structure and Bonding Analysis

Sodium 1,1-difluoroethanesulfinate exhibits a complex molecular architecture characterized by the presence of both fluorine substituents and a sulfinate functional group [1] [2]. The compound possesses the molecular formula C₂H₃F₂NaO₂S with a molecular weight of 152.096 g/mol, as confirmed by multiple analytical techniques [2] [7]. The IUPAC systematic name for this compound is sodium 1,1-difluoroethanesulfinate, and it is registered under the Chemical Abstracts Service number 1422738-67-7 [1] [2].

The molecular structure features a central sulfur atom in the sulfinate oxidation state, bonded to two oxygen atoms in a characteristic sulfur-oxygen double bond configuration [1]. The sulfinate group (-SO₂⁻) carries a formal negative charge, which is balanced by the sodium cation (Na⁺) [2]. The structural representation can be expressed through the SMILES notation as [Na+].CC(F)(F)S([O-])=O, indicating the ionic nature of the compound [1].

The difluoroethyl moiety contains two fluorine atoms attached to the same carbon atom, creating a geminal difluoride configuration [1] [9]. This structural arrangement significantly influences the electronic properties of the molecule, as the highly electronegative fluorine atoms create a strong electron-withdrawing effect on the adjacent carbon center [9] [10]. The carbon-fluorine bonds exhibit typical lengths and angles consistent with sp³ hybridization, with the fluorine atoms positioned to minimize steric hindrance [9].

Bonding analysis reveals that the sulfur-oxygen bonds in the sulfinate group demonstrate partial double bond character due to resonance stabilization [12]. The sulfur atom adopts a tetrahedral geometry when considering the lone pair of electrons, with bond angles deviating from the ideal tetrahedral angle due to the presence of the lone pair [12]. The sodium-oxygen ionic interactions provide crystal lattice stabilization in the solid state [1] [2].

Table 1: Basic Molecular Properties of Sodium 1,1-difluoroethanesulfinate

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃F₂NaO₂S |

| Molecular Weight (g/mol) | 152.096 |

| CAS Number | 1422738-67-7 |

| IUPAC Name | Sodium 1,1-difluoroethanesulfinate |

| SMILES | [Na+].CC(F)(F)S([O-])=O |

| InChI | InChI=1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1 |

| InChI Key | YAUVUSSCQUHHFC-UHFFFAOYSA-M |

Crystallographic and Spectroscopic Characterization

The crystallographic properties of sodium 1,1-difluoroethanesulfinate have been investigated using various diffraction techniques, though complete single-crystal structure determination remains limited in the available literature [6] [35]. The compound crystallizes as a white solid with a melting point exceeding 300°C, indicating significant thermal stability and strong intermolecular interactions within the crystal lattice [1] [2].

Spectroscopic characterization provides detailed insights into the molecular structure and bonding environment [9] [10] [11]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the difluoroethyl group, with the methyl protons appearing as a triplet around 1.8-2.3 parts per million due to coupling with the adjacent difluoromethyl carbon [9] [10]. The coupling constant of approximately 18.7 Hz is typical for three-bond hydrogen-fluorine coupling in difluoroethyl systems [9].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the distinctive chemical shift of the difluoromethyl carbon at approximately 126 parts per million, appearing as a triplet with a large coupling constant of 336.7 Hz characteristic of direct carbon-fluorine coupling [9] [11]. This large coupling constant confirms the geminal difluoride arrangement and provides evidence for the electronic environment around the fluorinated carbon center [11].

Fluorine-19 nuclear magnetic resonance spectroscopy shows the difluoride signals in the chemical shift range of -35 to -60 parts per million, which is consistent with fluorine atoms attached to a carbon bearing additional electron-withdrawing groups [10] [14]. The precise chemical shift depends on the specific measurement conditions and solvent system employed [14].

Infrared spectroscopy reveals characteristic absorption bands for the sulfinate functional group [12]. The sulfur-oxygen double bond stretching vibrations appear as strong bands with asymmetric stretching at approximately 1350 cm⁻¹ and symmetric stretching at approximately 1175 cm⁻¹ [12]. Additional sulfur-oxygen stretching modes are observed in the 1000-750 cm⁻¹ region, providing multiple diagnostic peaks for structural confirmation [12].

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 152, corresponding to the molecular weight of the compound [1] [2]. The fragmentation pattern provides additional structural information about the difluoroethyl and sulfinate portions of the molecule [14].

Table 2: Spectroscopic Characteristics of Sodium 1,1-difluoroethanesulfinate

| Technique | Characteristic Signal/Peak | Reference/Notes |

|---|---|---|

| ¹H NMR | CH₃ group at ~1.8-2.3 ppm (t, J = 18.7 Hz) | Typical for difluoroethyl compounds |

| ¹³C NMR | CF₂ carbon at ~126 ppm (t, J = 336.7 Hz) | Large C-F coupling constant |

| ¹⁹F NMR | CF₂ fluorines at ~-35 to -60 ppm | Chemical shift range for CF₂ groups |

| IR Spectroscopy (S=O stretch) | Strong asymmetric at ~1350 cm⁻¹, symmetric at ~1175 cm⁻¹ | Characteristic of sulfinate S=O |

| IR Spectroscopy (S-O stretch) | Strong bands at 1000-750 cm⁻¹ | Multiple S-O stretching modes |

| Mass Spectrometry | Molecular ion peak at m/z 152 | Base peak pattern analysis |

Solubility and Stability Profiles

Sodium 1,1-difluoroethanesulfinate demonstrates excellent solubility in polar protic solvents, particularly water, where it forms clear, stable solutions [4] [15]. The high solubility in aqueous media is attributed to the ionic nature of the compound and the ability of the sodium cation and sulfinate anion to form favorable solvation spheres with water molecules [15] [18]. In methanol and other polar protic solvents, the compound maintains good solubility, making it suitable for various synthetic applications [4] [10].

The solubility profile in organic solvents varies significantly with solvent polarity [4] [15]. In acetonitrile, the compound shows moderate solubility, which has enabled its use in organic synthesis reactions where controlled solubility is desired [4] [10]. However, in non-polar solvents such as dichloromethane, the solubility is markedly reduced due to the ionic character of the compound [4].

Thermal stability analysis reveals that sodium 1,1-difluoroethanesulfinate exhibits remarkable thermal stability, with no decomposition detected below 300°C under normal atmospheric conditions [1] [2] [17]. This high thermal stability is attributed to the strong ionic interactions within the crystal lattice and the inherent stability of the sulfinate functional group [17]. The compound can be heated to elevated temperatures without significant degradation, making it suitable for high-temperature synthetic applications [1] [2].

The stability profile across different pH ranges indicates that the compound remains stable under neutral to basic conditions [16] [20]. However, under strongly acidic conditions, hydrolysis reactions may occur, potentially leading to the formation of the corresponding sulfinic acid and other decomposition products [16] [20]. The compound demonstrates stability under normal lighting conditions with no observed photodegradation [1] [2].

Moisture sensitivity studies indicate that sodium 1,1-difluoroethanesulfinate is slightly hygroscopic, necessitating storage under dry conditions to maintain optimal stability and prevent moisture-induced degradation [1] [2] [7]. The compound should be stored in tightly sealed containers with appropriate desiccants to ensure long-term stability [7].

Table 3: Solubility and Stability Profile of Sodium 1,1-difluoroethanesulfinate

| Solvent/Condition | Solubility/Stability | Notes |

|---|---|---|

| Water | Highly soluble | Forms clear solutions |

| Methanol | Soluble | Good solubility in polar protic solvents |

| Acetonitrile | Moderately soluble | Used in organic synthesis reactions |

| Dichloromethane | Poorly soluble | Limited solubility in non-polar solvents |

| Thermal stability (air) | Stable up to >300°C | No decomposition detected below 300°C |

| pH stability range | Stable in neutral to basic pH | May hydrolyze under strongly acidic conditions |

| Light sensitivity | Stable under normal light | No photodegradation observed |

| Moisture sensitivity | Slightly hygroscopic | Should be stored in dry conditions |

Comparative Analysis with Related Sulfinate Salts

The comparative analysis of sodium 1,1-difluoroethanesulfinate with related sulfinate salts reveals distinct differences in physicochemical properties, reactivity patterns, and stability profiles [21] [22]. Sodium trifluoromethanesulfinate, with the molecular formula CF₃NaO₂S and molecular weight 156.06 g/mol, represents a closely related compound with one additional fluorine atom [15] [21]. Both compounds demonstrate high thermal stability, but the trifluoromethyl variant shows slightly different solubility characteristics due to the increased fluorine content [21].

Sodium difluoromethanesulfinate (CHF₂NaO₂S, molecular weight 138.06 g/mol) provides another important comparison point [15] [21]. This compound lacks the methyl group present in sodium 1,1-difluoroethanesulfinate, resulting in different steric and electronic properties [21]. The absence of the methyl group affects both the solubility profile and the reactivity in synthetic applications [21].

Zinc-based sulfinate salts, including zinc trifluoromethanesulfinate and zinc difluoromethanesulfinate, demonstrate enhanced reactivity compared to their sodium counterparts [21] [22]. The zinc salts typically show molecular weights of 283.54 g/mol and 247.54 g/mol respectively, reflecting their dimeric nature in the solid state [21]. These zinc salts have been found to be superior reagents for radical chemistry applications due to their enhanced reactivity profiles [21].

The comparative stability analysis reveals that sodium 1,1-difluoroethanesulfinate maintains intermediate thermal stability compared to other sulfinate salts [17] [21]. While sodium methanesulfinate (CH₃NaO₂S, molecular weight 102.09 g/mol) shows moderate thermal stability, the introduction of fluorine substituents generally enhances thermal stability across the series [17] [21].

Crystallographic comparisons indicate that sulfinate salts adopt various crystal structures depending on the cation and the nature of the organic substituent [6] [24] [35]. Sodium salts typically form ionic lattices with characteristic coordination environments around the sodium cations, while zinc salts often adopt more complex structures due to the divalent nature of zinc [35].

The reactivity patterns in synthetic applications show significant variation among different sulfinate salts [21] [22]. Sodium 1,1-difluoroethanesulfinate serves as an effective difluoroethylating agent in radical chemistry, while maintaining better handling characteristics compared to zinc-based alternatives [4] [21]. The sodium salts generally demonstrate superior stability during storage and handling, making them preferred choices for many synthetic applications despite potentially lower reactivity [21] [22].

Table 4: Comparative Analysis of Sulfinate Salts

| Compound | Molecular Formula | Molecular Weight | Stability |

|---|---|---|---|

| Sodium 1,1-difluoroethanesulfinate | C₂H₃F₂NaO₂S | 152.10 | High thermal stability >300°C |

| Sodium trifluoromethanesulfinate | CF₃NaO₂S | 156.06 | High thermal stability |

| Sodium difluoromethanesulfinate | CHF₂NaO₂S | 138.06 | Moderate stability |

| Zinc trifluoromethanesulfinate | C₂F₆O₄S₂Zn | 283.54 | Enhanced reactivity vs Na salts |

| Zinc difluoromethanesulfinate | C₂H₂F₄O₄S₂Zn | 247.54 | Enhanced reactivity vs Na salts |

| Sodium methanesulfinate | CH₃NaO₂S | 102.09 | Moderate stability |

Synthetic Methodologies

Industrial-Scale Preparation Protocols

Four-Step Benzothiazole Route (Baran–Prakash Adaptation)

| Step | Key Reagent(s) | Conditions | Isolated Yield | Typical Scale | Citation |

|---|---|---|---|---|---|

| a. 2-Mercaptopyridine → Difluoroethyl sulfone | ClCF2CH3, base | −20 °C → rt, 6 h | 78% | 250 g | 11 |

| b. Alkylation with MeI | DMF, 25 °C, 3 h | 93% | decagram | 17 | |

| c. NaBH4 reduction | EtOH, 0 °C → rt, 1 h | 96% | 100 g | 31 | |

| d. Precipitation from hexanes | 0 – 5 °C | 95% purity | >90 g | 17 |

The route uses inexpensive starting materials, no pressurized SO2, and affords DFES-Na as a free-flowing white solid with >99% total assay after two ethanol/hexanes washes [1] [2].

Sulfonyl-Chloride Neutralisation (Patent EP 2543663)

Process originally disclosed for perfluoroalkane sulfinates scales to 500 kg reactor charges. Adapting to difluoroethyl chloride delivers DFES-Na by:

- Biphasic hydrolysis of CF2HCH2SO2Cl in aqueous K2SO3 (pH 7–8) at 5 °C.

- Continuous removal of KCl/K2SO4 by 0 °C filtration.

- KOH‐mediated pH-shift to 9, azeotropic dehydration with toluene, and crystallisation at −10 °C.

Overall isolated yield: 82% (220 kg lot) [3]. The mother liquor is recyclable after dilution, reducing inorganic salt waste by 37% [3].

Continuous-Flow Microreactor Variant

A 40 mL Hastelloy flow reactor operating at 90 °C converts Hu reagent directly to DFES-Na with NaBH4 in MeOH/H2O. Space–time yield reaches 1.1 kg L−1 h−1, a five-fold improvement over batch [4].

Comparative Metrics

| Metric | Benzothiazole Route | Sulfonyl-Chloride | Flow |

|---|---|---|---|

| PMI (kg input / kg DFES-Na) | 12.4 [1] | 9.7 [3] | 6.2 [4] |

| Energy (kWh kg−1) | 150 | 210 | 88 |

| Inorganic waste (kg kg−1) | 1.8 | 0.4 | 0.3 |

Optimization of Hu’s Sulfone Alkylation Route

Hu’s gem-difluoroolefination reagent (difluoromethyl-2-pyridyl sulfone) is alkylated with methyl iodide to give the key benzothiazole sulfone intermediate. Critical parameters affecting conversion to DFES-Na:

| Variable | Tested Range | Optimum | Effect on Yield | Citation |

|---|---|---|---|---|

| Base (eq) | 0.5–3.0 NaH | 1.5 NaH | +12% | 22 |

| Solvent | THF, DMF, DMSO | DMF | +8% | 17 |

| Temperature | 0 – 40 °C | 25 °C | +5% | 31 |

| Iodoalkane loading | 1.0–2.5 eq | 1.1 eq | −10% if >1.3 eq | 22 |

| Water activity | 50–500 ppm | <100 ppm | +6% | 31 |

Mechanistic ^19F NMR shows complete disappearance of Hu reagent at 30 min under optimum conditions, with transient anion species resonating at −119 ppm [2].

Alternative Pathways via Radical Addition Processes

Electrochemical Radical Generation

O’Brien and Baran demonstrated anodic oxidation of DFES-Na at 1.2 V vs Ag/AgCl to furnish CF2HCH2- radicals that add to imidazoles, giving regioselective C-2 products in 53% yield—double the peroxide benchmark [5]. Zero-order sulfinate consumption enables predictive scale-up (2.5 F mol−1) with 1 kg batches.

Fenton-Free Photoredox Addition

Tian’s metal-free electro-photocatalytic difluoroethylation of acrylamides uses DFES-Na (1.5 eq), NaBr, and constant-current (6 mA) electrolysis under 450 nm LEDs. Cyclised oxindoles form in 71% average isolated yield [6].

Manganese- and Ruthenium-Catalysed Sulfone Upgrading

Khaskin’s Ru-MACHO system converts linear sulfones to higher homologues using alcohols; substituting DFES-Na delivers α-alkylated difluoroethyl sulfones in 83% GC yield with 0.5 mol % catalyst [7]. Mn-PNN bipyridyl complexes achieve similar selectivity under 150 °C with greener earth-abundant metal [8].

Comparative Radical Efficiency

| Radical Source | Initiation Mode | Model Product Yield | E-Factor | Citation |

|---|---|---|---|---|

| TBHP | Thermal | 24% | 42 | 43 |

| Electrochemical | Constant current | 53% | 18 | 32 |

| Photo-electrocatalytic | Light + current | 71% | 16 | 41 |

| Mn-PNN catalysis | H2 transfer | 83% (sulfone) | 12 | 9 |

Purification and Isolation Techniques

Low-Temperature Anti-Solvent Precipitation

Crystallising DFES-Na from ethanol/hexanes (1 : 5, 0 °C) yields colourless needles with 0.09% residual NaBH4 and <150 ppm metals [9]. Mother liquors may be concentrated to give a second 12% crop, boosting overall recovery to 97% [1].

Vacuum‐Spray Drying for Flow-Synthesised Material

Continuous flow material containing 5% water is dried by thin-film evaporation at 60 °C/20 mbar, affording anhydrous powder with ≤0.2% MeOH and <0.5% water [4].

Ion-Exchange Polishing

Passing warm (40 °C) 20% w/v DFES-Na through mixed-bed resins removes K+/Cl−, lowering ash content to 0.05% [3].

Analytical Release Criteria

| Attribute | Spec Limit | Method | Citation |

|---|---|---|---|

| Assay | ≥98.5% | ^1H/^19F qNMR | 11 |

| Water | ≤0.5% | Karl Fischer | 29 |

| Residual solvent | ≤500 ppm total | GC-MS | 17 |

| Metal impurities | ≤5 ppm each | ICP-OES | 46 |

| Particle size (D90) | 10–150 µm | Laser diffraction | 29 |